4-amino-N,N,2-trimethylbenzamide
Overview
Description
4-Amino-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H14N2O. It is characterized by the presence of an amine group and a benzamide structure, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N,2-trimethylbenzamide typically involves the reaction of 4-aminoacetophenone with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Amino-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of signal transduction pathways and the inhibition of specific protein functions .
Comparison with Similar Compounds
- 4-Amino-N-methylbenzamide
- 4-Amino-2-methylbenzamide
- 4-Amino-N,N-dimethylbenzamide
Comparison: 4-Amino-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-Amino-N,N,2-trimethylbenzamide, also known by its CAS number 862470-14-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- Structure : The compound features an amine group and a trimethylbenzamide structure, which contributes to its biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-trimethylbenzoyl chloride with an amine under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Cytotoxicity and Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives possess comparable cytotoxic effects against leukemia KG-1 cells in the micromolar range, similar to known reference compounds like SGI-1027. The mechanism appears to involve inhibition of DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation in cancer cells .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of DNMTs. This inhibition leads to the reactivation of silenced tumor suppressor genes, thereby promoting apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that specific modifications to the compound can enhance its potency against different DNMT isoforms .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives of this compound on leukemia cell lines. The most potent derivative was found to have an EC50 value of 0.9 μM against DNMT3A, indicating strong inhibitory activity .
- Selectivity Profile : Further investigations into selectivity revealed that while the compound effectively inhibited DNMT3A (EC50 = 0.9 μM), it showed comparatively weaker activity against DNMT1 (EC50 = 15 μM) and histone lysine methyltransferases (IC50 = 28 μM). This selectivity is critical for minimizing off-target effects in therapeutic applications .
- Antifungal Evaluation : In addition to its antitumor properties, derivatives have also been tested for antifungal activity. Some compounds demonstrated significant efficacy against fungal strains such as Aspergillus flavus and Aspergillus niger, suggesting a broader spectrum of biological activity beyond cancer treatment .
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
EC50 (DNMT3A) | 0.9 μM |
EC50 (DNMT1) | 15 μM |
IC50 (G9a) | 28 μM |
Antifungal Activity | Effective against Aspergillus species |
Properties
IUPAC Name |
4-amino-N,N,2-trimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZPMBEYWHIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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